N'-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide: is a complex organic compound that features a unique combination of anthracene, thiadiazole, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide typically involves multiple steps:
Formation of the Thiadiazole Moiety: The thiadiazole ring is synthesized by reacting 4-methylbenzyl thiol with thiosemicarbazide under acidic conditions.
Attachment of the Anthracene Group: The anthracene moiety is introduced through a condensation reaction between 9-anthraldehyde and the thiadiazole derivative.
Formation of the Hydrazide Linkage: The final step involves the reaction of the intermediate with acetohydrazide under reflux conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole ring.
Reduction: Reduction reactions can occur at the hydrazide linkage, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for synthesizing more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties.
Fluorescent Probes: The anthracene moiety can be used in designing fluorescent probes for biological imaging.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Materials Science:
Mechanism of Action
The exact mechanism of action for N’-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. The anthracene moiety may play a role in intercalating with DNA, while the thiadiazole ring could interact with metal ions or proteins.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-9-Anthrylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide
- **N’-[(E)-9-Anthrylmethylidene]-2-({5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide
Uniqueness
The presence of the 4-methylbenzyl group in N’-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide distinguishes it from its analogs. This substitution can influence the compound’s physical properties, reactivity, and biological activity, making it unique among similar compounds.
Properties
Molecular Formula |
C27H22N4OS3 |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H22N4OS3/c1-18-10-12-19(13-11-18)16-33-26-30-31-27(35-26)34-17-25(32)29-28-15-24-22-8-4-2-6-20(22)14-21-7-3-5-9-23(21)24/h2-15H,16-17H2,1H3,(H,29,32)/b28-15+ |
InChI Key |
VMSSPGHBOFRTFK-RWPZCVJISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
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